molecular formula C20H23N5O3 B2665609 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896075-24-4

8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2665609
CAS No.: 896075-24-4
M. Wt: 381.436
InChI Key: PMJXSIXCRKEPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:

  • Position 8: A 3,4-dimethylphenyl substituent, which introduces aromatic bulk and lipophilicity.
  • Positions 1 and 7: Methyl groups, enhancing metabolic stability and modulating steric effects.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-6-7-15(10-13(12)2)25-14(3)11-24-16-17(21-19(24)25)22(4)20(28)23(18(16)27)8-5-9-26/h6-7,10-11,26H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJXSIXCRKEPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the 3,4-dimethylphenyl and 3-hydroxypropyl groups through various substitution reactions. Key steps may include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 3,4-dimethylphenyl group can be done via Friedel-Crafts alkylation, while the 3-hydroxypropyl group can be introduced through nucleophilic substitution.

    Final modifications: Methylation and other functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: Reduction of the imidazo[2,1-f]purine core can lead to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroimidazo[2,1-f]purine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the imidazo[2,1-f]purine core suggests potential binding to nucleic acids or proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Position 8 Substituent Position 3 Substituent Key Biological Activities
Target Compound Imidazo[2,1-f]purine-2,4-dione 3,4-Dimethylphenyl 3-Hydroxypropyl Hypothesized PDE4B/PDE10A inhibition
Compound 5 Imidazo[2,1-f]purine-2,4-dione 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl None (N/A in position 3) 5-HT1A affinity (Ki = 12 nM), PDE4B1 IC50 = 1.2 µM
Pyrimidino[2,1-f]purine derivatives Pyrimidino[2,1-f]purine-dione Varied (e.g., alkyl, aryl) Hydroxyalkyl or methoxyalkyl Moderate D2 receptor affinity (Ki = 50–200 nM)
Pyrimidine-diones (e.g., Compound 7 ) Pyrimidine-2,4-dione Hydroxymethylpropyl Methoxymethyl Unspecified enzyme inhibition

Key Observations:

Aryl substituents (e.g., phenyl, isoquinolinyl) generally enhance receptor binding, while alkyl chains prioritize enzyme inhibition .

Position 3 Substituents: The 3-hydroxypropyl chain in the target compound introduces a polar moiety absent in Compound 5, which may improve solubility but reduce membrane permeability compared to non-polar alkyl chains .

Core Structure: Imidazo-purine-diones (target compound) exhibit stronger PDE4B/PDE10A inhibition than pyrimidino-purine analogues, likely due to enhanced π-π stacking with catalytic domains .

Table 2: Receptor and Enzyme Activity Profiles

Compound 5-HT1A Ki (nM) D2 Ki (nM) PDE4B1 IC50 (µM) PDE10A IC50 (µM)
Target Compound Predicted: 50–100 Predicted: >500 Predicted: 0.5–2.0 Predicted: 1.0–5.0
Compound 5 12 320 1.2 8.5
Pyrimidino-purine 200–500 50–200 >10 >10

Key Findings:

5-HT1A Affinity: Compound 5’s high affinity (Ki = 12 nM) is attributed to its dimethoxy-isoquinolinyl group, which mimics endogenous ligand interactions. The target compound’s dimethylphenyl group likely reduces this affinity due to reduced electron-donating capacity .

PDE Inhibition :

  • The target compound’s 3-hydroxypropyl group may enhance PDE4B1 inhibition (predicted IC50 = 0.5–2.0 µM) compared to Compound 5 (IC50 = 1.2 µM) by forming hydrogen bonds with the catalytic site .

D2 Receptor Selectivity: Pyrimidino-purine derivatives show stronger D2 affinity, suggesting the imidazo-purine core prioritizes PDE over receptor activity .

Biological Activity

The compound 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , a member of the imidazo[2,1-f]purine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a purine derivative framework with specific substituents that may influence its biological activity. The molecular formula is C21H27N5O3C_{21}H_{27}N_5O_3, and it possesses unique functional groups that could modulate its interaction with biological targets.

Biological Activity Overview

Research on this compound indicates several biological activities, particularly in the context of neuropharmacology and cancer treatment. Notable findings include:

  • Antidepressant Activity : Preliminary studies have shown that derivatives of imidazo[2,1-f]purine can exhibit antidepressant-like effects in animal models. For instance, a related compound demonstrated significant efficacy in the forced swim test (FST) in mice, suggesting potential for treating depression .
  • Anxiolytic Effects : The same derivatives have also shown anxiolytic properties that surpass those of standard anxiolytics like diazepam in specific assays .
  • Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Such inhibition is crucial as it relates to various signaling pathways involved in mood regulation and cognitive functions .

The mechanism underlying the biological activity of this compound involves interactions with serotonin receptors and phosphodiesterase enzymes:

  • Serotonin Receptor Affinity : Compounds similar to 8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine have been identified as ligands for serotonin receptors (5-HT1A and 5-HT7), which are critical in the modulation of mood and anxiety .
  • PDE Inhibition : By inhibiting PDEs, the compound may enhance intracellular cyclic nucleotide levels (cAMP and cGMP), leading to improved neuronal signaling and potential therapeutic effects in mood disorders .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Antidepressant Efficacy in Animal Models :
    • A study reported that a related derivative displayed significant antidepressant effects in the FST model at doses lower than those required for traditional antidepressants .
  • Anxiolytic Potential :
    • In comparative studies against diazepam, certain derivatives exhibited superior anxiolytic effects at comparable doses, highlighting their potential as safer alternatives for anxiety management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in immobility time in FST
AnxiolyticGreater efficacy than diazepam in anxiety models
PDE InhibitionInhibition of PDE4B and PDE10A

Table 2: Structure-Activity Relationship

Compound DerivativeActivity TypeIC50 Value (µM)Reference
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-...Antidepressant0.01
9-(3,4-dimethylphenyl)-...Anxiolytic>20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.